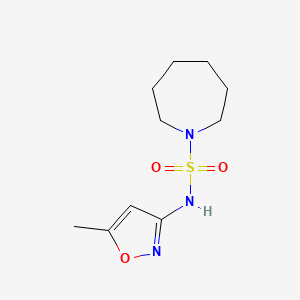

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines an oxazole ring with an azepane ring, linked by a sulfonamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropanenitrile and ethyl chloroformate.

Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the oxazole derivative reacts with an azepane precursor.

Sulfonamide Formation: The final step involves the reaction of the oxazole-azepane intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Amines or other reduced forms of the sulfonamide.

Substitution: Substituted sulfonamides with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is no exception. Research indicates that compounds in this class can inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various pathogens remains to be fully characterized, but its structural features suggest potential efficacy against a range of microbial infections.

Anticancer Potential

One of the most promising applications of this compound lies in its role as a selective inhibitor of the RET (c-RET) protein. RET mutations are implicated in various cancers, including medullary thyroid carcinoma and some lung cancers. The compound's ability to inhibit RET may lead to reduced proliferation of cancer cells harboring these mutations, positioning it as a potential therapeutic agent in targeted cancer therapies.

Future Research Directions

Ongoing research into N-(5-methyl-1,2-oxazol-3-y)azepane-1-sulfonamide should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Further elucidating its interaction with RET and other biological targets.

- Formulation Development : Exploring optimal formulations for enhanced bioavailability and targeted delivery.

Mécanisme D'action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the oxazole and azepane rings may contribute to binding affinity and specificity for various molecular targets.

Comparaison Avec Des Composés Similaires

Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of an azepane ring.

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a hydroxyl group on the benzene ring.

Uniqueness: N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is unique due to the presence of the azepane ring, which can influence its chemical reactivity and biological activity. The combination of the oxazole and azepane rings linked by a sulfonamide group provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.

Activité Biologique

Overview

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is a sulfonamide compound characterized by a unique structural configuration that includes an oxazole ring and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the RET protein, which is implicated in various cancers.

Target Protein

The primary target of this compound is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that regulate cell growth and differentiation.

Mode of Action

The compound functions as a highly selective inhibitor of the RET protein. By inhibiting RET, it disrupts the mitogen-activated protein kinase (MAPK) pathway , which is vital for cell proliferation. This disruption leads to a reduction in the proliferation of cancer cells harboring mutations in the RET gene.

In Vitro Studies

Research has demonstrated that this compound significantly reduces the viability of cancer cell lines with RET mutations. For instance, studies conducted on various cancer cell lines, including those expressing high levels of RET, showed a marked decrease in cell proliferation upon treatment with this compound .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colon Cancer) | 20 | Reduced viability under hypoxia |

| MDA-MB-231 (Breast) | 25 | Inhibition of migration |

| MG-63 (Osteosarcoma) | 15 | Concentration-dependent inhibition |

Study 1: Inhibition of Cell Proliferation

In a study assessing the effects of this compound on HT-29 and MDA-MB-231 cells, researchers observed that treatment led to a significant decrease in cell viability under hypoxic conditions. The compound exhibited an IC50 value of approximately 20 µM for HT-29 cells and 25 µM for MDA-MB-231 cells. Notably, this effect was more pronounced in hypoxic environments compared to normoxic conditions .

Study 2: Comparative Analysis with Other Sulfonamides

In comparative studies with other sulfonamides like sulfamethoxazole, this compound showed superior activity against certain cancer cell lines. The unique combination of the oxazole and azepane rings appears to enhance its biological activity compared to traditional sulfonamides.

Structure–Activity Relationship (SAR)

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of both the oxazole and azepane moieties allows for specific interactions with biological targets that are not observed in other sulfonamide compounds.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZNNUPOCUVGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.